molecular formula C11H10FN3O3 B6247915 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide CAS No. 2408957-80-0

6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide

Cat. No.: B6247915
CAS No.: 2408957-80-0
M. Wt: 251.2
InChI Key:
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Description

6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide typically involves multiple steps, starting with the construction of the azetidine ring followed by the introduction of the benzoxazine moiety. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide can be utilized to study enzyme inhibition and receptor binding. Its potential as a pharmacological tool is being explored in various biological assays.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. Understanding the precise molecular interactions and pathways involved is crucial for its application in various fields.

Comparison with Similar Compounds

  • 6'-fluoro-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-2'-one

  • 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxylic acid

Uniqueness: 6'-fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide stands out due to its specific structural features, such as the presence of the fluorine atom and the carboxamide group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

2408957-80-0

Molecular Formula

C11H10FN3O3

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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